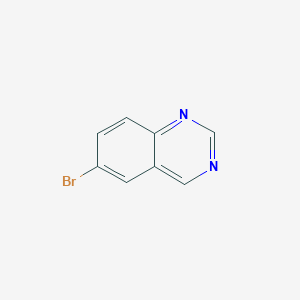

6-Bromoquinazoline

概要

説明

6-Bromoquinazoline is a compound with the molecular formula C8H5BrN2 . It is a type of quinazoline, a class of organic compounds that are heterocyclic, containing two nitrogen atoms in a six-membered aromatic ring fused to a benzene ring .

Synthesis Analysis

A series of 6-bromoquinazoline derivatives were synthesized and their cytotoxic effectiveness was tested against two cancerous cell lines (MCF-7 and SW480) by standard MTT method . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 6-Bromoquinazoline includes a six-membered aromatic ring fused to a benzene ring with two nitrogen atoms . The compound has a molecular weight of 209.04 g/mol .Chemical Reactions Analysis

Quinazoline derivatives, including 6-Bromoquinazoline, have been synthesized using various methods, such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The reactivity of these compounds has been surveyed using DFT calculation .Physical And Chemical Properties Analysis

6-Bromoquinazoline has a molecular weight of 209.04 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 25.8 Ų .科学的研究の応用

- Researchers have identified 6-Bromoquinazoline as a potential anti-cancer agent . Its structural features make it an attractive candidate for inhibiting tumor growth and metastasis.

- 6-Bromoquinazoline exhibits anti-inflammatory properties . It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders.

- Quinazoline derivatives, including 6-Bromoquinazoline, have demonstrated antibacterial effects . They could be explored as potential agents against drug-resistant bacterial strains.

- Some studies suggest that 6-Bromoquinazoline possesses analgesic properties . It may act on pain receptors or pathways, making it relevant for pain management.

- Although more research is needed, 6-Bromoquinazoline shows promise as an anti-viral compound . It could be investigated further for its efficacy against specific viruses.

- Quinazoline derivatives, including 6-Bromoquinazoline, exhibit anti-oxidant activity . This property is relevant for combating oxidative stress-related diseases.

- Additionally, 6-Bromoquinazoline may have anti-hypertensive effects , potentially impacting blood pressure regulation.

Anti-Cancer Properties

Anti-Inflammatory Effects

Anti-Bacterial Activity

Analgesic Potential

Anti-Viral Applications

Anti-Oxidant and Anti-Hypertensive Effects

These applications highlight the versatility of 6-Bromoquinazoline in various therapeutic contexts. Researchers continue to explore its potential in medicine, biology, and pesticide development . Keep in mind that further studies are necessary to fully elucidate its mechanisms and clinical applications.

作用機序

Target of Action

6-Bromoquinazoline is a derivative of quinazoline, a heterocyclic compound that has been shown to have a broad spectrum of biological activities Quinazoline derivatives have been reported to interact with various biological targets, including the intracellular atp binding domain of egfr .

Mode of Action

It’s known that quinazoline derivatives can irreversibly bind with their targets . For instance, acrolein amine quinazolines substituted on the 6-position could irreversibly bind with the intracellular ATP binding domain of EGFR . This irreversible binding could lead to changes in the function of the target protein, potentially inhibiting its activity.

Biochemical Pathways

Quinazoline derivatives have been reported to affect various biochemical pathways, including those involved in cancer, inflammation, bacterial infections, convulsions, and hypertension . The exact downstream effects would depend on the specific targets and their roles in these pathways.

Pharmacokinetics

It’s known that the pharmacokinetics and pharmacodynamics of drugs can be altered due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .

Result of Action

Given its potential to irreversibly bind to its targets, it could lead to the inhibition of the target protein’s activity, potentially leading to changes at the cellular level .

Action Environment

For instance, the chlorosulfonation reaction of 6-bromoquinazoline-2,4-dione was found to occur at elevated temperatures .

Safety and Hazards

Safety measures for handling 6-Bromoquinazoline include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

特性

IUPAC Name |

6-bromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQBSQZDZFVMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590187 | |

| Record name | 6-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoquinazoline | |

CAS RN |

89892-21-7 | |

| Record name | 6-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

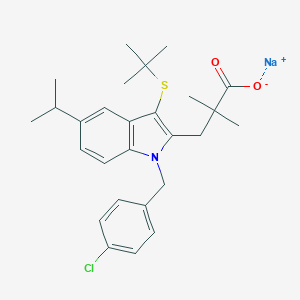

Q1: How does the presence of a 2-(4-chlorophenyl) group affect the cytotoxicity of 4-anilino-6-bromoquinazolines?

A2: Studies indicate that the introduction of a 2-(4-chlorophenyl) substituent to 4-anilino-6-bromoquinazolines generally enhances cytotoxicity and selectivity against HeLa cells []. This suggests the importance of this structural modification for anti-cancer activity.

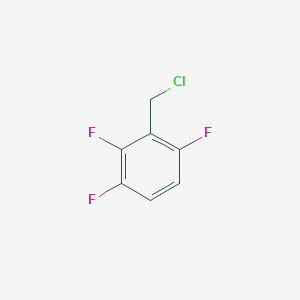

Q2: What is the significance of replacing the bromine atom in 4-anilino-6-bromoquinazolines with a 4-fluorophenyl group?

A3: Replacing the bromine with a 4-fluorophenyl group in 2-unsubstituted 4-anilinoquinazolines leads to increased cytotoxicity against HeLa cells, even surpassing the potency of Gefitinib (a known EGFR-TK inhibitor) []. This highlights the potential of this substitution for developing more potent anti-cancer agents.

Q3: What are the structural characteristics of the most potent 6-bromoquinazoline derivatives identified in the studies?

A4: Compounds 3g, 3l, and 4l, which exhibited significant EGFR-TK inhibitory activity and cytotoxicity, all possessed either a 2-(4-chlorophenyl) or a 4-fluorophenyl substituent, demonstrating the importance of these structural features for biological activity [].

Q4: Are there any preliminary studies investigating the anti-tumor activity of 6-bromoquinazoline derivatives in cellular models?

A5: Yes, in vitro studies using MTT assays have demonstrated the anti-tumor activity of some novel 4-arylamino-6-bromoquinazolines against BGC-823 and A549 cells, indicating their potential as anti-cancer agents [].

Q5: What analytical techniques have been employed to characterize and study 6-bromoquinazoline derivatives?

A6: Researchers have utilized various spectroscopic techniques to characterize 6-bromoquinazoline derivatives, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR) []. These techniques provide information about the functional groups, structure, and purity of the synthesized compounds.

Q6: Has the concept of structure-activity relationship (SAR) been explored for 6-bromoquinazolines?

A7: Yes, studies have explored the impact of structural modifications on the biological activity of 6-bromoquinazolines. For example, the presence of specific substituents like 2-(4-chlorophenyl) and 4-fluorophenyl groups has been linked to enhanced cytotoxicity and EGFR-TK inhibitory activity [, ]. These findings provide valuable insights for designing more potent and selective 6-bromoquinazoline-based drug candidates.

Q7: Beyond anti-cancer activity, are there other potential applications of 6-bromoquinazoline derivatives being explored?

A8: Research suggests potential antimicrobial applications for 6-bromoquinazoline derivatives. One study highlighted the promising antibacterial activity of a specific derivative (VMA–13–06) against various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Klebsiella pneumonia []. This finding opens avenues for further investigation into the development of novel antimicrobial agents based on the 6-bromoquinazoline scaffold.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)